molecular formula C15H23ClN4O2 B2958773 tert-Butyl 3-(((6-chloropyridazin-3-yl)methyl)amino)piperidine-1-carboxylate CAS No. 1420973-34-7

tert-Butyl 3-(((6-chloropyridazin-3-yl)methyl)amino)piperidine-1-carboxylate

Cat. No. B2958773
CAS RN: 1420973-34-7
M. Wt: 326.83
InChI Key: ADSQVSUWBKGCIL-UHFFFAOYSA-N
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Description

This compound, also known as tert-butyl 3-{[(6-chloropyridazin-3-yl)methyl]amino}piperidine-1-carboxylate, has a CAS Number of 1420973-34-7 . It has a molecular weight of 326.83 . The compound is typically stored at a temperature of 4°C and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H23ClN4O2/c1-15(2,3)22-14(21)20-8-4-5-12(10-20)17-9-11-6-7-13(16)19-18-11/h6-7,12,17H,4-5,8-10H2,1-3H3 . This code provides a specific description of the molecule’s structure, including the number and arrangement of its atoms.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 326.83 . More specific physical and chemical properties, such as melting point, boiling point, and solubility, are not available in the current literature.

Scientific Research Applications

Synthesis of Enantiopure Derivatives

Researchers have developed methods to synthesize enantiopure derivatives, such as 4-hydroxypipecolate and 4-hydroxylysine, starting from common precursors including tert-butyl 2-substituted piperidinecarboxylates. These derivatives are important in the synthesis of compounds with potential biological activities. The studies emphasize the versatility of tert-butyl piperidinecarboxylate derivatives in synthesizing complex molecules (J. Marin et al., 2004).

Intermediate for Anticancer Drugs

Tert-butyl piperidinecarboxylate derivatives have been identified as crucial intermediates in the synthesis of small molecule anticancer drugs. A study highlights a rapid and high-yield synthetic method for tert-butyl 4-formylpiperidine-1-carboxylate, demonstrating its importance in the development of new therapeutic agents (Binliang Zhang et al., 2018).

Structural and Molecular Studies

The synthesis and characterization of tert-butyl piperidinecarboxylate derivatives have been thoroughly investigated, including studies on their molecular structures. These studies provide valuable insights into the compound's chemical behavior and potential applications in designing new molecules with specific properties (T. Moriguchi et al., 2014).

Biological Evaluation

Some tert-butyl piperidinecarboxylate derivatives have been synthesized and evaluated for their biological activities. For example, research on tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate explored its antibacterial and anthelmintic activities, highlighting the potential for developing new drugs based on these scaffolds (C. Sanjeevarayappa et al., 2015).

Novel Synthetic Routes

Innovative synthetic routes have been developed to create tert-butyl piperidinecarboxylate derivatives, showcasing the compound's role in facilitating the synthesis of structurally diverse and biologically significant molecules. These synthetic advancements contribute to the broader field of medicinal chemistry and drug development (D. Passarella et al., 2005).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause certain health hazards . Specific hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

tert-butyl 3-[(6-chloropyridazin-3-yl)methylamino]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23ClN4O2/c1-15(2,3)22-14(21)20-8-4-5-12(10-20)17-9-11-6-7-13(16)19-18-11/h6-7,12,17H,4-5,8-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADSQVSUWBKGCIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)NCC2=NN=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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